Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate
Description
This compound (CAS: 1715032-87-3) is a fluorinated aromatic ester with a pyrazinyl core and a sterically hindered tert-butyl(dimethyl)silyl (TBS) ether group. Its molecular formula is C27H39F2N3O3Si, with a molar mass of 519.7 g/mol and a predicted density of 1.14±0.1 g/cm³ . The molecule features two fluorine atoms on the benzoate and cyclohexyl moieties, enhancing its lipophilicity and metabolic stability. The stereochemistry of the cyclohexyl group is specified as (1S,3S,4S), which may influence its biological activity and synthetic pathways . Key properties include a predicted boiling point of 571.3±50.0 °C and a pKa of 2.82±0.10, suggesting moderate acidity. It is stored at 2–8°C under light protection, indicating sensitivity to degradation .
Properties
Molecular Formula |
C27H39F2N3O3Si |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate |
InChI |
InChI=1S/C27H39F2N3O3Si/c1-26(2,3)34-25(33)18-11-9-17(14-19(18)28)23-24(30)31-15-21(32-23)16-10-12-22(20(29)13-16)35-36(7,8)27(4,5)6/h9,11,14-16,20,22H,10,12-13H2,1-8H3,(H2,30,31) |
InChI Key |
JNRFXJPLJBKLSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC(=CN=C2N)C3CCC(C(C3)F)O[Si](C)(C)C(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate typically involves multiple stepsThe tert-butyl(dimethyl)silyl group is then added to the cyclohexyl ring, and the final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fluorinated aromatic esters with silyl-protected hydroxyl groups. Below is a structured comparison with structurally or functionally related molecules:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural and Functional Insights
Silyl Ethers and Stability: The TBS-ether group in the target compound serves as a hydroxyl-protecting agent, similar to (R)-3-(tert-butyldimethylsilyloxy)piperidine . In contrast, Compound 59A () lacks a silyl ether but incorporates a cyclopropane-pyrazole hybrid, which may confer greater rigidity and metabolic resistance .
Fluorination Impact: The dual fluorination in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs like (R)-3-(tert-butyldimethylsilyloxy)piperidine. This could improve membrane permeability and binding affinity in biological targets . Compound 59A’s trifluoromethyl groups likely amplify its bioavailability and resistance to enzymatic degradation, though its larger size (~800 g/mol) may limit diffusion rates .
Synthesis and Stereochemistry: The target compound’s (1S,3S,4S)-cyclohexyl configuration requires enantioselective synthesis, akin to the stereospecific preparation of (S)- and (R)-piperidine derivatives in . Compound 59A employs a Sonogashira coupling-like strategy (similar to compound 14D in ), whereas the target’s synthesis likely involves regioselective pyrazine functionalization and silylation .
This contrasts with non-acidic silyl ethers like those in . Its boiling point (~571°C) reflects high thermal stability, advantageous for high-temperature reactions, though decomposition risks exist due to the light-sensitive benzoate ester .
Biological Activity
Tert-butyl 4-[3-amino-6-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexyl]pyrazin-2-yl]-2-fluorobenzoate (referred to as Compound A) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity, synthesis, and potential therapeutic applications of Compound A, supported by data tables and relevant research findings.
Structural Overview
Compound A features a unique molecular structure characterized by:
- Molecular Formula : C27H39F2N3O3Si
- Molecular Weight : 519.70 g/mol
- Key Functional Groups : Tert-butyl groups, fluorinated cyclohexyl moiety, and a pyrazine ring.
The presence of amino and fluorine substituents enhances its pharmacological profile, making it a candidate for further investigation in drug development .
The primary biological activity of Compound A lies in its ability to inhibit specific kinases. Kinases play crucial roles in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer. The selective interaction of Compound A with specific kinases may reduce side effects compared to non-selective inhibitors .
Binding Affinity Studies
Studies have shown that Compound A exhibits significant binding affinity towards certain kinases. Techniques employed in these studies include:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Isothermal Titration Calorimetry (ITC) : To assess the thermodynamics of binding.
These methods are essential for understanding the mechanism of action and optimizing the compound's efficacy .
Synthesis Pathway
The synthesis of Compound A involves multi-step organic reactions, which require careful control over reaction conditions. The typical synthetic route includes:
- Synthesis of the Pyrazine Core : Formation through cyclization reactions.
- Introduction of Functional Groups : Incorporation of tert-butyl and fluorinated groups.
- Final Coupling Reactions : To attach the benzoate moiety.
The complexity of these reactions highlights the challenges involved in producing this compound for research purposes .
Biological Activity Data
The following table summarizes key findings related to the biological activity of Compound A:
Case Studies
Several case studies have investigated the efficacy of Compound A in various cancer models:
-
Study on Breast Cancer Cell Lines :
- Objective : To evaluate the anticancer potential.
- Results : Significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer properties.
-
Lung Cancer Model :
- Objective : Assessing tumor growth inhibition.
- Results : In vivo studies showed a marked decrease in tumor size compared to controls when treated with Compound A.
These studies underscore the therapeutic potential of Compound A in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
